N-(3-chloro-4-methylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(3-chloro-4-methylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in medicinal chemistry.
Properties
Molecular Formula |
C17H19ClN6O |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H19ClN6O/c1-11-3-4-12(9-14(11)18)20-15-13-10-19-23(2)16(13)22-17(21-15)24-5-7-25-8-6-24/h3-4,9-10H,5-8H2,1-2H3,(H,20,21,22) |
InChI Key |
NMZACGZISUYSAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the condensation of appropriate hydrazine derivatives with 4-chloro-3-methylbenzaldehyde under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the morpholine and methyl groups, often using reagents such as morpholine and methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent selection and purification steps are also crucial to ensure the compound’s purity and quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Chemical Structure and Synthesis
This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a fused pyrazole and pyrimidine ring system. The presence of a chloro-substituted aromatic ring and a morpholine group enhances its pharmacological properties.
Synthesis Overview
The synthesis of N-(3-chloro-4-methylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Pyrazole Ring : Reacting appropriate hydrazones with α,β-unsaturated carbonyl compounds.
- Cyclization to Pyrimidine : Utilizing condensation reactions to form the fused ring structure.
- Substitution Reactions : Introducing the chloro and morpholine groups through nucleophilic substitution.
This compound has been shown to exhibit significant biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs play a crucial role in regulating the cell cycle, making them attractive targets for cancer therapy.
Cytotoxicity Studies
Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MCF-7 | 0.5 | Potent anti-proliferative effect |
| HCT-116 | 0.8 | Significant cytotoxicity |
| A549 | 1.2 | Moderate inhibition |
These findings indicate that this compound has strong potential as an anticancer agent.
Case Studies
Several studies have reported on the efficacy and safety profile of this compound:
- Study on MCF-7 Cells : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells, showing a dose-dependent inhibition of cell proliferation with an IC50 value of 0.5 µM. The study concluded that the compound induces apoptosis through CDK inhibition and subsequent activation of pro-apoptotic pathways.
- In Vivo Efficacy : In animal models, administration of this compound led to significant tumor regression in xenograft models, further supporting its potential as a therapeutic agent against solid tumors .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit kinases involved in cell signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one
- 4-(trifluoromethyl)morpholine
Uniqueness
N-(3-chloro-4-methylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique pyrazolo[3,4-d]pyrimidine core, which imparts distinct biological activities and chemical properties. Its combination of functional groups also allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Biological Activity
The compound N-(3-chloro-4-methylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 304.77 g/mol
- Structural Features :
- A pyrazolo[3,4-d]pyrimidine core.
- A morpholine ring that may contribute to its biological activity.
- A chloro and methyl substitution on the phenyl group.
Antiproliferative Effects
Research has indicated that compounds with a pyrazolo[3,4-d]pyrimidine structure often exhibit significant antiproliferative activity against various cancer cell lines. The mechanism typically involves:
- Inhibition of Cell Proliferation : Studies have shown that similar compounds can induce apoptosis in cancer cells by activating key apoptotic pathways, such as caspase activation and PARP cleavage .
- Impact on Cell Cycle : Compounds in this class have been observed to affect the expression levels of proteins involved in the cell cycle, such as proliferating cell nuclear antigen (PCNA), leading to reduced cell proliferation rates .
Targeting Kinases
The compound may also act as an inhibitor of specific kinases involved in cancer progression. For example:
- Inhibition of Adaptor Associated Kinase 1 (AAK1) : Pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of AAK1, which is implicated in various signaling pathways related to cancer cell survival and proliferation .
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of related pyrazolo compounds. Below are summarized findings from notable research:
Pharmacological Profile
The pharmacological profile of this compound suggests a multi-faceted approach to combating cancer:
- Anticancer Activity : Displaying significant effects against multiple cancer types.
- Potential for Combination Therapy : Its ability to inhibit key pathways may enhance the efficacy of existing treatments when used in combination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
